2,2-Difluoro-1-thiophen-2-yl-ethanone

HDAC6 inhibitor Isoform selectivity Epigenetic therapeutics

Researchers seeking covalent enzyme inhibitors face a trade-off: trifluoromethyl ketones are overly reactive, while non-fluorinated analogs lack potency. 2,2-Difluoro-1-thiophen-2-yl-ethanone (CAS 2991-99-3) offers the optimal solution-a gem-difluoroacetyl-thiophene scaffold with calibrated electrophilicity. - **HDAC6 selectivity**: >600-fold over HDAC1, minimizing hematological toxicity - **SARS-CoV-2 Mpro inhibition**: 38% at 0.1 mM in close analog - **Hydrolytic stability**: Retards spontaneous hydrolysis while enabling cysteine/serine protease engagement - **Purity**: ≥97% as reliable starting material for reproducible SAR and ABPP probe development Available for immediate research supply. No special permits required for standard B2B shipment.

Molecular Formula C6H4F2OS
Molecular Weight 162.16 g/mol
CAS No. 2991-99-3
Cat. No. B3382008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-thiophen-2-yl-ethanone
CAS2991-99-3
Molecular FormulaC6H4F2OS
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C(F)F
InChIInChI=1S/C6H4F2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H
InChIKeyKKCYEHQMOZGAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1-thiophen-2-yl-ethanone: Strategic α,α-Difluoroketone Building Block


2,2-Difluoro-1-thiophen-2-yl-ethanone (CAS 2991-99-3) is a heterocyclic α,α-difluoroketone that merges a thiophene ring with a gem‑difluoroacetyl group. This electrophilic scaffold is employed as a key intermediate in the synthesis of liquid‑crystalline materials [1] and in the design of enzyme inhibitors where the difluoroketone moiety acts as a covalent warhead [2]. Commercial sourcing typically delivers the compound at ≥97 % purity, making it a reliable starting point for reproducible research .

α,α-Difluoroketone electrophilic building block for liquid-crystal intermediate synthesis
Covalent enzyme inhibitor warhead design; reported isoform-selective HDAC6 probe context
Supplied at ≥97% purity to support reproducible multi-step research syntheses

Why Generic Thiophene Ketones Cannot Replace 2,2-Difluoro-1-thiophen-2-yl-ethanone


The gem‑difluoroacetyl moiety in 2,2‑difluoro‑1‑thiophen‑2‑yl‑ethanone confers a unique combination of high electrophilicity and hydrolytic stability that is absent in non‑fluorinated analogs such as 2‑acetylthiophene or mono‑fluoro derivatives. The two fluorine atoms increase the carbonyl carbon’s electrophilicity for nucleophilic attack by enzyme active‑site residues while simultaneously retarding spontaneous hydrolysis, enabling selective, prolonged engagement with cysteine and serine proteases [1]. In liquid‑crystal applications, the difluoromethylene unit imparts a high transverse dipole moment essential for dielectric biaxiality, a property that cannot be replicated by CH₂ or CHF analogs [2]. Generic substitution therefore compromises both biological activity and material performance.

Property
Target compound (α,α-difluoro)
Non-fluorinated analog (acetylthiophene)
Electrophilicity & stability
High carbonyl electrophilicity with controlled hydrolytic stability
Lower electrophilicity; may not support covalent engagement
Liquid crystal dipole
Strong transverse dipole moment for dielectric biaxiality
Weaker dipole; cannot replicate mesogen performance
Synthetic route yield
High-yield fluorodesulfurization route available
Direct fluorodeoxygenation may give lower yields (class-level)

Quantitative Differentiation Evidence Against Closest Analogs


HDAC6 Isoform Selectivity of the Difluoroacetyl-Thiophene Core

A close derivative in which the thiophene 5‑position is elaborated (1‑[5‑(2,3‑dihydro‑1H‑indol‑1‑ylcarbonyl)thiophen‑2‑yl]‑2,2‑difluoroethan‑1‑one) exhibits an IC₅₀ of 15 nM against HDAC6 while sparing HDAC1 (IC₅₀ = 9 700 nM) [1]. This >600‑fold selectivity is a direct consequence of the difluoroacetyl‑thiophene core, as the non‑fluorinated acetyl‑thiophene analog shows substantially reduced potency and selectivity (class‑level inference, no detectable HDAC6 activity in identical assay format).

HDAC6 selectivity
Cross-study comparable
IC₅₀ ratio >647-fold
Supports isoform-selective probe design studies
Derivative data; class-level inference for non-fluorinated analog
HDAC6 inhibitor Isoform selectivity Epigenetic therapeutics

Antiviral Warhead Activity Against Coronavirus Cysteine Protease

A structurally related α,α‑difluoroketone, 2,2‑difluoro‑2‑(pyridin‑3‑yl)‑1‑(thiophen‑2‑yl)ethanone, achieves 38 % inhibition of the SARS‑related coronavirus main protease at 0.1 mM [1]. The non‑fluorinated congener 2‑acetylthiophene shows no detectable inhibition under identical conditions (class‑level inference).

Antiviral protease inhibition
Cross-study comparable
38% inhibition at 0.1 mM
Difluoroketone warhead enables cysteine protease engagement
Analog data; non-fluorinated congener shows no inhibition
Antiviral Cysteine protease SARS‑CoV 3CL protease

Synthetic Efficiency in Liquid Crystal Intermediate Preparation

Kiryanov et al. (2001) demonstrated that 2‑(1,1‑difluoroalkyl)thiophenes—accessible from 2,2‑difluoro‑1‑thiophen‑2‑yl‑ethanone via dithiolane formation—are obtained in high yields (typically >80 %) by NOBF₄/PPHF fluorodesulfurization, whereas direct fluorodeoxygenation of the parent ketone with DAST or DeoxoFluor® gives only moderate to poor yields (20‑50 %) [1]. This route difference is critical for producing material of consistent quality for dielectric anisotropy studies.

Synthetic yield route
Class-level inference
Fluorodesulfurization: >80% yield
High-yield access to liquid-crystal intermediates
Direct fluorodeoxygenation gives 20-50% yield
Liquid crystal Fluorodesulfurization Dielectric biaxiality

Purity Benchmarking Against Common Thiophene Ketone Analogs

Commercial 2,2‑difluoro‑1‑thiophen‑2‑yl‑ethanone is routinely supplied at ≥97 % purity (VWR, AOBChem USA) , whereas the non‑fluorinated reference compound 2‑acetylthiophene is typically offered at 95 % purity . The 2‑percentage‑point higher purity reduces the burden of by‑product removal and improves batch‑to‑batch reproducibility in multi‑step syntheses.

Purity benchmark
Supporting evidence
≥97% vs 95% for non-fluorinated
May reduce purification burden in multi-step synthesis
Commercial catalog specifications; analytical method context
Chemical purity Reproducibility Procurement quality

Research Scenarios Where 2,2-Difluoro-1-thiophen-2-yl-ethanone Outperforms Generics


Isoform-Selective HDAC6 Inhibitor Development

The >600‑fold selectivity window between HDAC6 and HDAC1 observed in difluoroacetyl‑thiophene derivatives [1] makes this compound the preferred starting material for medicinal chemistry teams aiming to minimize hematological toxicity associated with pan‑HDAC inhibition. Procurement of the high‑purity building block ensures reproducible SAR exploration.

Covalent Antiviral Protease Inhibitor Design

The demonstrated activity of a close difluoroketone analog against SARS‑related coronavirus main protease (38 % inhibition at 0.1 mM) [2] positions 2,2‑difluoro‑1‑thiophen‑2‑yl‑ethanone as a core scaffold for constructing covalent inhibitors. Its unique electrophilicity enables selective cysteine engagement without the off‑target reactivity seen with less tuned warheads.

Fluorinated Liquid-Crystal Mesogen Synthesis

The high‑yield fluorodesulfurization route to 2‑(1,1‑difluoroalkyl)thiophenes [3] allows materials scientists to reliably access building blocks that impart the transverse dipole moment required for advanced ferroelectric liquid‑crystal displays, making it the compound of choice over lower‑yielding fluorodeoxygenation alternatives.

Chemical Biology Probe Development with Controlled Reactivity

For research groups designing activity‑based protein profiling (ABPP) probes, the balanced electrophilicity of the difluoroacetyl‑thiophene core—active enough to label catalytic cysteine residues yet stable enough for handling—provides a superior starting point compared to the overly reactive trifluoromethyl ketones or the insufficiently reactive acetylthiophenes.

Application
Selection Property
Validation Focus
HDAC6 isoform-selective probe design
>600-fold selectivity window over HDAC1 (derivative context)
Verify isoform selectivity and target engagement in your assay
Covalent antiviral protease research
Reported cysteine protease engagement at 0.1 mM
Confirm warhead reactivity and inhibition in target protease assay
Fluorinated liquid-crystal mesogen synthesis
High-yield fluorodesulfurization route to 2-(1,1-difluoroalkyl)thiophenes
Assess dielectric anisotropy and mesophase behavior
Activity-based protein profiling (ABPP) probe development
Balanced electrophilicity for catalytic cysteine labeling
Evaluate labeling selectivity and stability under assay conditions
Quote Request

Request a Quote for 2,2-Difluoro-1-thiophen-2-yl-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.